![molecular formula C13H16N2O B1253058 N-Butyl-1H-indole-2-carboxamide](/img/structure/B1253058.png)
N-Butyl-1H-indole-2-carboxamide
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Description
N-Butyl-1H-indole-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the efficacy of N-butyl-1H-indole-2-carboxamide and its analogs against Mycobacterium tuberculosis. The compound targets the MmpL3 protein, which is essential for the transport of mycolic acids in mycobacterial cell walls.
Key Findings:
- Molecular Docking Studies: Simulated annealing and molecular docking techniques were employed to predict the binding interactions of this compound with MmpL3. These studies indicated significant binding affinities, suggesting that the compound may effectively inhibit MmpL3 activity .
- Minimum Inhibitory Concentration (MIC): Compounds related to this compound demonstrated MIC values as low as 1.56 µM against drug-sensitive and multi-drug resistant strains of M. tuberculosis, indicating strong antitubercular potential .
Anti-mycobacterial Properties
This compound has also shown promise in treating infections caused by non-tuberculous mycobacteria (NTM). Its selectivity for mycobacterial species over other bacteria makes it a potential candidate for developing new antibiotics.
Research Insights:
- Broad Spectrum Activity: The compound exhibited potent activity against various mycobacterial strains, including M. abscessus and M. chelonae, with minimal cytotoxicity observed in human cell lines .
- Mechanism of Action: The mechanism involves inhibition of MmpL3, which is crucial for mycolic acid transport, thereby disrupting the integrity of the mycobacterial cell envelope .
Neuroprotective Effects
In addition to its antimicrobial properties, this compound has been studied for its neuroprotective effects against neurotropic alphaviruses.
Case Studies:
- Alphavirus Replication Inhibition: A series of indole derivatives were evaluated for their ability to inhibit replication of neurotropic alphaviruses such as Western equine encephalitis virus (WEEV). This compound showed significant protective effects in preclinical models .
- Pharmacokinetics: Modifications to the compound's structure resulted in improved plasma exposure and brain penetration, enhancing its potential as a therapeutic agent for viral infections affecting the central nervous system .
Summary Table of Applications
Properties
Molecular Formula |
C13H16N2O |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-butyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C13H16N2O/c1-2-3-8-14-13(16)12-9-10-6-4-5-7-11(10)15-12/h4-7,9,15H,2-3,8H2,1H3,(H,14,16) |
InChI Key |
LEXAFGYQTMMLCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC2=CC=CC=C2N1 |
Synonyms |
N-butyl-1H-indole-2-carboxamide |
Origin of Product |
United States |
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